molecular formula C16H17N B6238085 2-benzyl-1,2,3,4-tetrahydroisoquinoline CAS No. 13605-95-3

2-benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6238085
CAS No.: 13605-95-3
M. Wt: 223.3
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents and reaction conditions is crucial to ensure scalability and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction typically produces various tetrahydroisoquinoline analogs.

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its biological effects. For instance, it may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters, thus affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the resulting biological activities. Its benzyl group at the 2-position and the tetrahydroisoquinoline core confer unique properties that distinguish it from other isoquinoline derivatives.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNEEKPCDOMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274780
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-95-3
Record name 2-benzyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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